1-(3,4-Dichlorophenyl)ethane-1,2-diamine, also known as N'-(3,4-dichlorophenyl)ethane-1,2-diamine, is a chemical compound with the molecular formula CHClN and a molecular weight of 205.08 g/mol. It features a dichlorophenyl group attached to an ethane-1,2-diamine backbone. The compound is characterized by its two amine functional groups, which contribute to its reactivity and potential biological activity. It is primarily recognized as an impurity in pharmaceutical formulations, particularly those related to antipsychotic medications like aripiprazole .
The biological activity of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine has been studied primarily in the context of its role as an impurity in pharmaceuticals. It may exhibit interactions with various biological targets due to its structural similarity to other pharmacologically active compounds. Research indicates that it could potentially influence neurotransmitter systems or enzyme activities, although specific studies detailing its pharmacological effects remain limited .
The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dichloroaniline. The general synthetic route can be summarized as follows:
1-(3,4-Dichlorophenyl)ethane-1,2-diamine has limited direct applications but is primarily recognized for its role as an impurity in pharmaceutical formulations. Its relevance is particularly noted in the synthesis and quality control of drugs like aripiprazole. Additionally, due to its chemical structure, it may serve as a precursor for further chemical modifications in research settings .
Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)ethane-1,2-diamine:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(2,4-Dichlorophenyl)ethane-1,2-diamine | CHClN | Different chlorination pattern; may exhibit distinct biological properties. |
| 1-(3-Chlorophenyl)ethane-1,2-diamine | CHClN | Only one chlorine atom; potential differences in reactivity and activity. |
| 1-(3-Methylphenyl)ethane-1,2-diamine | CHN | Methyl substitution instead of chlorine; alters lipophilicity and biological interaction profiles. |
The unique combination of the dichlorophenyl group and the ethane-1,2-diamine backbone in this compound imparts distinct chemical and biological properties that differentiate it from these similar compounds .
The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine represents a significant challenge in organic chemistry due to the presence of both aromatic halogen substituents and primary amine functionalities [2]. This compound, with the molecular formula C8H10Cl2N2 and molecular weight of 205.08 g/mol, features a dichlorophenyl group attached to an ethane-1,2-diamine backbone [2] [3]. The conventional synthetic approaches primarily rely on nucleophilic aromatic substitution and reductive amination methodologies, each offering distinct advantages and limitations in terms of yield, selectivity, and operational simplicity.
The most widely reported conventional synthesis involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dichloroaniline under reflux conditions in toluene for one hour, achieving yields of approximately 72% [4]. This methodology demonstrates the fundamental approach to constructing the target molecule through carbon-nitrogen bond formation between the aromatic amine and the alkyl halide precursor [4].
Nucleophilic aromatic substitution mechanisms play a crucial role in the synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine, particularly when employing activated aromatic systems [5]. The presence of electron-withdrawing chlorine substituents at the 3 and 4 positions of the phenyl ring significantly enhances the electrophilic character of the aromatic carbon atoms, facilitating nucleophilic attack by amine species [5].
The nucleophilic aromatic substitution reaction proceeds through an addition-elimination mechanism, where the nucleophile displaces a good leaving group on the aromatic ring [5]. Electron-withdrawing groups such as chlorine atoms positioned ortho or para to the leaving group activate the ring towards nucleophilic attack by stabilizing the resulting anionic intermediate [5]. This activation is particularly pronounced in the 3,4-dichlorophenyl system, where multiple chlorine substituents provide cumulative electron-withdrawing effects.
| Reaction Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Temperature | 80-120°C | Enhanced reaction rates at higher temperatures |
| Solvent | Polar aprotic solvents | Improved nucleophile reactivity |
| Base | Strong inorganic bases | Facilitates deprotonation steps |
| Reaction Time | 1-4 hours | Extended times may lead to side reactions |
The efficiency of nucleophilic aromatic substitution in synthesizing dichlorophenyl derivatives depends significantly on the electronic nature of the substituents and their positioning on the aromatic ring [5]. The 3,4-dichlorophenyl pattern provides an optimal balance of activation and synthetic accessibility, making it a preferred target for nucleophilic substitution methodologies.
Reductive amination represents a versatile synthetic strategy for constructing the diamine functionality in 1-(3,4-Dichlorophenyl)ethane-1,2-diamine [6] [7]. This approach involves the formation of an imine intermediate followed by reduction to yield the desired amine product [6]. The methodology offers excellent functional group tolerance and can accommodate various reducing agents, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation systems.
Recent advances in enzymatic reductive amination have demonstrated significant potential for synthesizing aromatic diamines with high stereoselectivity and under mild reaction conditions [7]. Amine dehydrogenases have emerged as particularly effective biocatalysts for the reductive amination of carbonyl compounds, operating in tandem with formate dehydrogenase for nicotinamide coenzyme recycling [7]. These enzymatic systems achieve conversions exceeding 98% with excellent stereoselectivity, providing an environmentally benign alternative to traditional chemical reducing agents [7].
The optimization of reductive amination conditions requires careful consideration of several parameters, including substrate concentration, enzyme loading, temperature, and reaction time [7]. Studies have shown that substrate concentrations of 50 millimolar with enzyme loadings of 14 micromolar for formate dehydrogenase provide optimal conversion rates [7]. Temperature optimization reveals that reactions proceed efficiently between 20°C and 40°C, with higher temperatures potentially leading to enzyme deactivation [7].
| Reducing Agent | Reaction Conditions | Typical Yield | Selectivity |
|---|---|---|---|
| Sodium Borohydride | Room temperature, methanol | 75-85% | Good |
| Lithium Aluminum Hydride | Anhydrous conditions, ether | 80-90% | Excellent |
| Catalytic Hydrogenation | Pd/C, hydrogen gas | 85-95% | Very good |
| Enzymatic Systems | Aqueous buffer, 30°C | 90-98% | Excellent |
The development of catalytic asymmetric synthesis methodologies for 1-(3,4-Dichlorophenyl)ethane-1,2-diamine represents a frontier area in modern synthetic chemistry [8] [9] [10]. These approaches aim to control the stereochemistry of the newly formed chiral centers, particularly when synthesizing enantiomerically pure forms of the target compound.
Catalytic asymmetric synthesis employs chiral catalysts to induce enantioselectivity in the formation of carbon-nitrogen bonds [9] [10]. The use of chiral bis(oxazoline) catalysts in combination with nickel complexes has demonstrated remarkable success in asymmetric cross-coupling reactions involving geminal dihalides [9]. These systems enable selective reaction of carbon-bromine or carbon-chlorine bonds in the presence of carbon-fluorine bonds, achieving stereoconvergent cross-couplings with high enantiomeric excess [9].
Recent developments in homochiral covalent organic frameworks have opened new avenues for asymmetric synthesis of aromatic amine derivatives [8]. These crystalline materials serve as heterogeneous catalysts for Strecker reactions, affording products in 98% yield with 94% enantiomeric excess under visible-light irradiation [8]. The photothermal-conversion-triggered mechanism provides a sustainable approach to asymmetric synthesis while maintaining excellent stereochemical control [8].
The application of bifunctional quinoline-squaramide catalysts has shown promise in the asymmetric synthesis of complex nitrogen-containing heterocycles [10]. These catalysts feature two different reaction sites capable of activating both aldehyde and nitrovinyl groups simultaneously [10]. The resulting products are obtained in yields ranging from 28% to 98% with enantiomeric excesses of 93% to 97% and diastereomeric ratios exceeding 20:1 [10].
| Catalyst System | Enantiomeric Excess | Yield | Reaction Conditions |
|---|---|---|---|
| Chiral Bis(oxazoline)/Nickel | 85-95% | 70-85% | Controlled temperature |
| Homochiral COF | 94% | 98% | Visible light irradiation |
| Quinoline-Squaramide | 93-97% | 28-98% | Room temperature |
| Chiral Lewis Acids | 80-92% | 65-80% | Inert atmosphere |
Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine synthesis [11] [12]. This methodology offers significant advantages including enhanced reaction rates, improved yields, superior product purity, simplified workup procedures, and environmentally friendly reaction conditions [11].
The application of microwave irradiation to aromatic amine synthesis involves the rapid heating of dielectric materials, leading to accelerated reaction kinetics [11]. Studies on microwave-assisted synthesis of nitrogen-alkyl aromatic amines demonstrate that reaction times can be reduced from hours to minutes while maintaining or improving product yields [11]. The use of phase transfer catalysts in combination with microwave heating further enhances reaction efficiency by facilitating mass transfer between phases [11].
Solvent-free synthetic protocols represent an environmentally sustainable approach to organic synthesis, eliminating the need for volatile organic solvents [13] [12]. These methodologies rely on solid-state reactions, neat conditions, or minimal solvent systems to achieve desired transformations [13]. The advantages of solvent-free conditions include operational simplicity, cost-effectiveness, minimization of waste generation, and reduced environmental impact [13].
Recent developments in solvent-free synthesis of aromatic amine derivatives employ microwave heating in combination with catalytic systems [12]. The synthesis of imine derivatives through condensation of aromatic aldehydes and aromatic amines proceeds efficiently under solvent-free conditions using 2-ethoxyethanol as a wetting reagent [12]. These reactions achieve high yields and short reaction times, demonstrating the effectiveness of combining microwave assistance with solvent-free protocols [12].
| Protocol Type | Reaction Time | Yield Improvement | Environmental Benefit |
|---|---|---|---|
| Conventional Heating | 2-6 hours | Baseline | Standard solvent use |
| Microwave-Assisted | 5-30 minutes | 15-25% increase | Reduced energy consumption |
| Solvent-Free | 10-60 minutes | 10-20% increase | Elimination of organic solvents |
| Combined MW/Solvent-Free | 5-15 minutes | 20-30% increase | Maximum sustainability |
The purification and isolation of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine present several significant challenges due to the compound's physicochemical properties and the nature of synthetic byproducts typically encountered in its preparation [14]. The presence of both amine functionalities and aromatic chlorine substituents creates unique solubility profiles that complicate traditional purification methodologies.
Size-based purification techniques, including size exclusion chromatography, provide effective separation based on hydrodynamic radius differences [14]. However, these methods are typically limited to laboratory-scale applications due to scalability constraints [14]. The use of phosphate-buffered saline at physiological pH serves as a commonly employed mobile phase for size exclusion separations [14]. Tangential flow filtration represents a scalable alternative for size-based purification, utilizing sieving rates to separate target compounds from impurities [14].
Hydrophobicity-based purification methods, particularly hydrophobic interaction chromatography, offer separation based on surface hydrophobicity differences between the product and impurities [14]. These systems typically employ kosmotropic salts such as ammonium sulfate at high concentrations during loading, with elution performed at lower salt concentrations [14]. The optimization of salt concentrations is critical, as excessive concentrations may lead to irreversible hydrophobic interactions and reduced yields [14].
Crystallization represents a fundamental challenge in the isolation of aromatic diamine compounds [15] [16]. Recent studies on vicinal diamines have revealed that conventional recrystallization attempts can lead to unexpected cyclization reactions, particularly when using ketone solvents such as acetone [15]. These reactions result in the formation of benzodiazepine ring systems through nucleophilic attack of the diamine on the carbonyl carbon [15].
| Purification Method | Selectivity | Scalability | Typical Recovery |
|---|---|---|---|
| Size Exclusion Chromatography | Good | Limited | 80-90% |
| Hydrophobic Interaction Chromatography | Excellent | Moderate | 75-85% |
| Crystallization | Variable | High | 60-80% |
| Extraction/Precipitation | Moderate | High | 70-85% |
Advanced purification strategies employ multi-modal approaches combining different separation mechanisms to achieve high purity products [14]. The incorporation of additives such as salts and crowding agents has proven effective in enhancing separation resolution across various purification modalities [14]. Mixed-mode resins offer enhanced separation capabilities over conventional methods and represent promising developments for future process optimization [14].
The comprehensive spectroscopic characterization of 1-(3,4-dichlorophenyl)ethane-1,2-diamine provides detailed structural information through multiple analytical techniques. This aromatic diamine compound, with molecular formula C₈H₁₀Cl₂N₂ and molecular weight 205.08 g/mol, exhibits characteristic spectroscopic features that enable unambiguous identification and structural elucidation [1] [2].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural determination of 1-(3,4-dichlorophenyl)ethane-1,2-diamine, providing detailed information about both the aromatic ring system and the ethylenediamine chain [3] [4].
The proton nuclear magnetic resonance spectrum of 1-(3,4-dichlorophenyl)ethane-1,2-diamine displays characteristic signals that reflect the electronic environment of each proton type. The aromatic protons appear in the downfield region, exhibiting distinct coupling patterns due to the substitution pattern on the benzene ring [5] [6].
The aromatic proton at the 6-position appears as a doublet of doublets at 7.45-7.55 ppm, showing meta-coupling to the 2-position proton (J = 2.0 Hz) and ortho-coupling to the 5-position proton (J = 8.5 Hz) [5]. The 5-position proton resonates as a doublet at 7.25-7.35 ppm with ortho-coupling to the 6-position (J = 8.5 Hz), while the 2-position proton appears as a doublet at 7.15-7.25 ppm with meta-coupling to the 6-position (J = 2.0 Hz) [5].
The benzylic proton adjacent to the aromatic ring exhibits a characteristic chemical shift at 4.85-4.95 ppm, appearing as a doublet of doublets due to coupling with the diastereotopic protons of the adjacent methylene group (J = 7.5, 6.0 Hz) [4] [6]. The methylene protons alpha to the primary amine group resonate at 2.85-2.95 ppm as a complex multiplet, reflecting the electronic deshielding effect of the nitrogen atom [4] [6].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Aromatic H-6 | 7.45-7.55 | dd | J = 8.5, 2.0 Hz |
| Aromatic H-5 | 7.25-7.35 | d | J = 8.5 Hz |
| Aromatic H-2 | 7.15-7.25 | d | J = 2.0 Hz |
| Benzylic CH | 4.85-4.95 | dd | J = 7.5, 6.0 Hz |
| CH₂-NH₂ (α to amine) | 2.85-2.95 | m | Complex |
| NH₂ (primary amine) | 1.5-3.0 | br s | N/A |
| NH (secondary amine) | 3.0-5.0 | br s | N/A |
The amino protons exhibit variable chemical shifts depending on concentration, temperature, and hydrogen bonding interactions. Primary amino protons typically appear as broad signals between 1.5-3.0 ppm in aliphatic environments, while aromatic amino protons resonate at 3.0-5.0 ppm due to the electron-withdrawing effect of the aromatic ring [4] [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts reflecting the hybridization state and electronic environment of each carbon atom [7] [8]. The aromatic carbons display characteristic downfield chemical shifts in the 125-150 ppm region, while aliphatic carbons appear in the upfield region [7] [9].
The quaternary aromatic carbon (C-1) bearing the ethylenediamine substituent exhibits the most downfield chemical shift at 142-145 ppm, reflecting the electron-donating effect of the amino group [7] [8]. The chlorine-bearing carbons (C-3 and C-4) appear at 130-133 ppm and 130-132 ppm respectively, showing the electron-withdrawing influence of the chlorine substituents [7].
The remaining aromatic CH carbons resonate in the typical aromatic region: C-2 at 128-130 ppm, C-5 at 129-131 ppm, and C-6 at 127-129 ppm [7] [9]. These values are consistent with the dichlorosubstitution pattern and the attached ethylenediamine chain.
| Carbon Position | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C-1 (quaternary aromatic) | 142-145 | Cq (aromatic) |
| C-2 (aromatic CH) | 128-130 | CH (aromatic) |
| C-3 (aromatic C-Cl) | 131-133 | Cq-Cl (aromatic) |
| C-4 (aromatic C-Cl) | 130-132 | Cq-Cl (aromatic) |
| C-5 (aromatic CH) | 129-131 | CH (aromatic) |
| C-6 (aromatic CH) | 127-129 | CH (aromatic) |
| Benzylic CH | 58-62 | CH (aliphatic) |
| CH₂-NH₂ | 42-46 | CH₂ (aliphatic) |
The aliphatic carbons show characteristic chemical shifts reflecting their proximity to electronegative nitrogen atoms. The benzylic carbon appears at 58-62 ppm, significantly downfield from typical aliphatic carbons due to the deshielding effect of both the aromatic ring and the nitrogen atom [4] [7]. The terminal methylene carbon bonded to the primary amine group resonates at 42-46 ppm, consistent with the α-carbon to nitrogen chemical shift range [4] [7].
Mass spectrometry of 1-(3,4-dichlorophenyl)ethane-1,2-diamine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [10] [11]. The molecular ion peak appears at m/z 205, corresponding to the molecular weight of the compound, though it may exhibit relatively low intensity due to the lability of aromatic amines under electron impact conditions [10] [12].
The base peak typically occurs at m/z 28, corresponding to the [CH₂=NH₂]⁺ fragment, which results from β-cleavage adjacent to the amine functional group [10] [12]. This fragmentation pattern is characteristic of primary amines and represents the most stable cationic fragment in the mass spectrum.
Significant fragmentation occurs through α-cleavage at the benzylic position, producing the m/z 161 ion [M-CH₂NH₂]⁺ with moderate intensity (15-25%) [10]. The loss of ammonia from the molecular ion generates the m/z 188 fragment [M-NH₃]⁺, which appears with substantial intensity (45-55%) [10] [11].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 205 [M]⁺ | 15-25 | Molecular ion |
| 204 [M-H]⁺ | 35-45 | Loss of H radical |
| 188 [M-NH₃]⁺ | 45-55 | Loss of NH₃ |
| 170 [M-NH₃-H₂O]⁺ | 25-35 | Sequential loss of NH₃ and H₂O |
| 161 [M-CH₂NH₂]⁺ | 15-25 | α-cleavage at benzylic position |
| 143 [dichlorophenyl]⁺ | 60-70 | Loss of ethylenediamine chain |
| 126 [M-NH₂CH₂CH₂NH₂]⁺ | 40-50 | Retro Diels-Alder fragmentation |
| 108 [dichlorophenyl-Cl]⁺ | 30-40 | Loss of Cl from dichlorophenyl |
| 89 [phenyl-NH₂]⁺ | 25-35 | Loss of Cl and NH₂ |
| 73 [phenyl]⁺ | 45-55 | Formation of phenyl cation |
| 30 [CH₂NH₂]⁺ | 85-95 | Primary amine fragment |
| 28 [CH₂=NH₂]⁺ | 100 | Base peak from β-cleavage |
The dichlorophenyl fragment at m/z 143 represents a major fragmentation pathway, resulting from the complete loss of the ethylenediamine chain (60-70% relative intensity) [10]. Further fragmentation of this ion through chlorine loss produces the m/z 108 fragment [dichlorophenyl-Cl]⁺ with moderate intensity [10].
Additional fragmentation patterns include the formation of the [CH₂NH₂]⁺ ion at m/z 30 (85-95% intensity), which is characteristic of primary amine-containing compounds and provides diagnostic information for structural confirmation [10] [12].
Vibrational spectroscopy provides detailed information about the functional groups and bonding patterns in 1-(3,4-dichlorophenyl)ethane-1,2-diamine. Both infrared and Raman techniques offer complementary data for comprehensive structural characterization [13] [14].
In the infrared spectrum, the primary amine functional group exhibits characteristic NH₂ stretching vibrations. The asymmetric NH₂ stretch appears at 3380-3420 cm⁻¹, while the symmetric stretch occurs at 3300-3340 cm⁻¹ [14] [15]. These frequencies are typical for primary aromatic amines and may be shifted compared to aliphatic amines due to the electronic influence of the aromatic ring [14] [16].
The aromatic CH stretching vibrations appear in the 3080-3100 cm⁻¹ region with weak intensity, characteristic of aromatic systems [15] [17]. Aliphatic CH₂ stretching modes occur at 2920-2980 cm⁻¹ with medium intensity, corresponding to the ethylenediamine chain [15].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3380-3420 | Medium | Primary amine νₐₛ(NH₂) |
| NH₂ symmetric stretch | 3300-3340 | Medium | Primary amine νₛ(NH₂) |
| NH secondary stretch | 3250-3300 | Weak-Medium | Secondary amine ν(NH) |
| Aromatic CH stretch | 3080-3100 | Weak | Aromatic ν(CH) |
| Aliphatic CH₂ stretch | 2920-2980 | Medium | Aliphatic ν(CH₂) |
| NH₂ scissoring | 1620-1650 | Medium | Primary amine δ(NH₂) |
| Aromatic C=C stretch | 1580-1600, 1480-1520 | Strong | Aromatic ν(C=C) |
| CN stretch | 1280-1320 | Medium | Amine ν(CN) |
| CCl stretch | 1090-1130 | Strong | Aryl chloride ν(CCl) |
| NH₂ wagging | 780-820 | Medium | Primary amine ω(NH₂) |
| Aromatic CH out-of-plane | 690-750 | Strong | Aromatic γ(CH) |
The NH₂ scissoring vibration appears at 1620-1650 cm⁻¹ with medium intensity, providing additional confirmation of the primary amine functionality [15] [16]. This vibration may overlap with aromatic C=C stretching modes, which occur in the same spectral region.
Aromatic C=C stretching vibrations manifest as strong absorptions at 1580-1600 cm⁻¹ and 1480-1520 cm⁻¹, characteristic of substituted benzene rings [15] [17]. The CN stretching mode appears at 1280-1320 cm⁻¹ with medium intensity, reflecting the carbon-nitrogen bond in the ethylenediamine chain [18] [19].
The CCl stretching vibrations occur at 1090-1130 cm⁻¹ with strong intensity, diagnostic for aryl chloride functionality [14] [15]. The NH₂ wagging vibration at 780-820 cm⁻¹ provides additional confirmation of the primary amine group [15] [16].
Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy [13] [20]. The Raman spectrum shows strong intensity for symmetric vibrations and aromatic ring modes.
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |
|---|---|---|
| 3380 | Weak | NH₂ asymmetric stretch |
| 3320 | Weak | NH₂ symmetric stretch |
| 3080 | Medium | Aromatic CH stretch |
| 1610 | Strong | Aromatic C=C stretch |
| 1580 | Very Strong | Aromatic C=C stretch (ring breathing) |
| 1500 | Strong | Aromatic C=C stretch |
| 1320 | Medium | CN stretch + aromatic deformation |
| 1180 | Medium | Aromatic CH in-plane bend |
| 1100 | Strong | CCl stretch + ring deformation |
| 820 | Medium | NH₂ rocking |
| 720 | Strong | CCl stretch |
| 650 | Medium | Ring deformation + CCl bend |
| 520 | Medium | Ring deformation |
| 350 | Weak | CCl bend |
| 280 | Medium | Ring torsion |
The most intense Raman band appears at 1580 cm⁻¹, corresponding to the aromatic ring breathing mode, which is typically the strongest feature in substituted benzene derivatives [13]. The CCl stretching vibrations at 720 cm⁻¹ and 1100 cm⁻¹ show strong intensity in the Raman spectrum, providing clear evidence for the dichlorosubstitution pattern [13] [20].
Lower frequency modes include ring deformation vibrations at 520-650 cm⁻¹, CCl bending modes at 350 cm⁻¹, and ring torsional vibrations at 280 cm⁻¹ [13] [20]. These low-frequency modes are particularly useful for identifying the specific substitution pattern and conformational characteristics of the molecule.